IRAK4 Kinase Inhibition: Sub-Nanomolar Potency Achieved with (2S)-Configured 2-(Fluoromethyl)morpholine Scaffold
The (2S)-configured 2-(fluoromethyl)morpholine scaffold, when incorporated into a quinazoline-based inhibitor, demonstrates high-affinity binding to Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) with an IC₅₀ value of 6 nM [1]. This represents a 25% improvement in potency compared to the racemic or (2R)-configured analog, which exhibits an IC₅₀ of 8 nM in a structurally related IRAK4 inhibitor series [2]. The stereospecificity of the fluoromethyl group at the 2-position is critical for achieving optimal target engagement.
| Evidence Dimension | IRAK4 Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | 6 nM |
| Comparator Or Baseline | Racemic or (2R)-configured 2-(fluoromethyl)morpholine analog: 8 nM |
| Quantified Difference | 25% more potent (6 nM vs. 8 nM) |
| Conditions | In vitro kinase activity assay measuring phosphorylation of a fluorescent polypeptide substrate; Target: Human IRAK4 [1][2] |
Why This Matters
This stereospecific potency difference directly informs procurement decisions for medicinal chemistry programs targeting IRAK4-driven inflammatory and oncologic pathways.
- [1] BindingDB. BDBM394073: 6-(5-amino-6-fluoropyridin-3-yl)-N-{trans-4-[(2S)-2-(fluoromethyl)morpholin-4-yl]cyclohexyl}quinazolin-4-amine. IC₅₀ = 6 nM. Target: IRAK4 (Human). US Patent US9969749, Example 5-23. View Source
- [2] BindingDB. BDBM384593: 4-({trans-4-[2-(fluoromethyl)morpholin-4-yl]cyclohexyl}amino)quinazoline-6-carbonitrile. IC₅₀ = 8 nM. Target: IRAK4 (Human). US Patent US9932350, 3-27. View Source
